N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
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Overview
Description
This compound is a type of organic molecule that contains a benzothiazole ring, which is a type of heterocyclic compound (a ring structure that contains atoms of at least two different elements). It also contains a sulfonyl group attached to a fluorophenyl group, and a propanamide group attached to the benzothiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would likely show the benzothiazole ring, the sulfonyl group, the fluorophenyl group, and the propanamide group all bonded together. The exact structure would depend on the specific positions of these groups on the benzothiazole ring .Scientific Research Applications
Synthesis and Characterization
The process of synthesizing compounds similar to N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide involves intricate reactions that yield high-purity derivatives, which are then thoroughly characterized through various spectroscopic methods. For example, the preparation of N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide through a reaction between benzo[d]thiazol-2-amine and flurbiprofen is a similar process, demonstrating the compound's potential for further functionalization and study in pharmaceutical contexts (Manolov, Ivanov, & Bojilov, 2021).
Molecular Mechanism Investigation
Research on compounds with similar structures has explored their interactions with biological targets, providing insights into their mechanisms of action. For instance, studies on derivatives have shown selectivity and potency in inhibiting viral replication, such as the novel selective nonnucleoside inhibitor of cytomegalovirus replication, highlighting the potential therapeutic applications of these compounds in antiviral therapy (Buerger et al., 2001).
Anticancer Potential
The exploration of sulfonamide derivatives, including structures similar to this compound, in anticancer research has revealed promising results. For example, the synthesis and in vitro evaluation of flurbiprofen hydrazide derivatives have shown significant anticancer activity against various human cancer cell lines, indicating the potential of these compounds in developing new anticancer therapies (Çıkla et al., 2013).
Antimicrobial Applications
Compounds structurally related to this compound have shown efficacy in antimicrobial applications. The synthesis and characterization of new derivatives carrying the sulfonamide moiety have displayed interesting antimicrobial activity against a range of bacterial and fungal strains, underscoring the importance of these compounds in addressing the challenge of antibiotic resistance (Ghorab et al., 2017).
Future Directions
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S2/c1-11-9-12(2)17-15(10-11)25-18(21-17)20-16(22)7-8-26(23,24)14-5-3-13(19)4-6-14/h3-6,9-10H,7-8H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XREYPEZPRPHHBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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